2-Methoxy-3-{3-[(pyridin-3-yloxy)methyl]azetidine-1-carbonyl}pyridine
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Overview
Description
2-Methoxy-3-{3-[(pyridin-3-yloxy)methyl]azetidine-1-carbonyl}pyridine is a complex organic compound with the molecular formula C16H17N3O3. This compound is of interest due to its unique structure, which combines a methoxypyridine moiety with an azetidine ring linked through a pyridinylmethanone bridge. Such structures are often explored for their potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-3-{3-[(pyridin-3-yloxy)methyl]azetidine-1-carbonyl}pyridine typically involves multi-step organic reactions. One common route starts with the preparation of the azetidine ring, which can be synthesized through cyclization reactions involving appropriate precursors. The methoxypyridine and pyridinylmethanone moieties are then introduced through nucleophilic substitution and condensation reactions, respectively. The reaction conditions often require the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale reactions, ensuring the availability of high-purity starting materials, and implementing efficient purification techniques such as recrystallization or chromatography. The use of automated reactors and continuous flow systems can also enhance the efficiency and consistency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-3-{3-[(pyridin-3-yloxy)methyl]azetidine-1-carbonyl}pyridine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.
Reduction: The carbonyl group in the methanone moiety can be reduced to a hydroxyl group.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Various halogenating agents, nucleophiles, or electrophiles depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield a hydroxylated or carbonylated derivative, while substitution reactions can introduce a wide range of functional groups onto the pyridine rings.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a lead compound in drug discovery programs targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 2-Methoxy-3-{3-[(pyridin-3-yloxy)methyl]azetidine-1-carbonyl}pyridine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can include inhibition of enzyme activity, receptor agonism or antagonism, or disruption of cellular processes.
Comparison with Similar Compounds
Similar Compounds
(2-Methoxypyridin-3-yl)-[3-(pyridin-2-yloxymethyl)azetidin-1-yl]methanone: Similar structure but with a different position of the pyridine ring.
(2-Methoxypyridin-3-yl)-[3-(pyridin-4-yloxymethyl)azetidin-1-yl]methanone: Another positional isomer with the pyridine ring in the 4-position.
(2-Hydroxypyridin-3-yl)-[3-(pyridin-3-yloxymethyl)azetidin-1-yl]methanone: Similar structure with a hydroxyl group instead of a methoxy group.
Uniqueness
The uniqueness of 2-Methoxy-3-{3-[(pyridin-3-yloxy)methyl]azetidine-1-carbonyl}pyridine lies in its specific combination of functional groups and ring systems, which can impart distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
(2-methoxypyridin-3-yl)-[3-(pyridin-3-yloxymethyl)azetidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O3/c1-21-15-14(5-3-7-18-15)16(20)19-9-12(10-19)11-22-13-4-2-6-17-8-13/h2-8,12H,9-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKHAQLVIQMBQMU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC=N1)C(=O)N2CC(C2)COC3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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